molecular formula C19H17N3O5S2 B2546615 (Z)-methyl 4-((3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate CAS No. 865176-41-6

(Z)-methyl 4-((3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate

Cat. No.: B2546615
CAS No.: 865176-41-6
M. Wt: 431.48
InChI Key: LTYJWRIBOIHXSS-VZCXRCSSSA-N
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Description

(Z)-methyl 4-((3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate is a structurally complex molecule featuring a benzo[d]thiazole core modified with a sulfamoyl group (-SO₂NH₂) at position 6, an allyl substituent at position 3, and a carbamoyl-linked methyl benzoate moiety at position 4.

Properties

IUPAC Name

methyl 4-[(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O5S2/c1-3-10-22-15-9-8-14(29(20,25)26)11-16(15)28-19(22)21-17(23)12-4-6-13(7-5-12)18(24)27-2/h3-9,11H,1,10H2,2H3,(H2,20,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTYJWRIBOIHXSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of (Z)-methyl 4-((3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate involves multiple steps, typically starting with the preparation of the benzo[d]thiazole ring. This process includes allylation and sulfonation to introduce the required substituents. The final stages often include esterification to form the (Z)-methyl ester.

Industrial Production Methods: : In industrial settings, the synthesis may employ high-yielding protocols with optimized reaction conditions to ensure scalability. Techniques such as continuous flow chemistry could be utilized to maintain consistent product quality.

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones at the sulfamoyl group.

  • Reduction: : Reduction can target the nitro group or affect the double bonds, leading to various reduced forms.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can modify the benzothiazole and benzoate rings.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, hydrogen peroxide

  • Reducing agents: : Lithium aluminum hydride, sodium borohydride

  • Substitution conditions: : Friedel-Crafts catalysts, strong bases or acids

Major Products Formed: : Oxidation products like sulfoxides, reduction products like amines, and various substituted derivatives based on the specific reagents used.

Scientific Research Applications

Antibacterial Properties : The sulfonamide group within the compound is known for its antibacterial activity. Compounds with similar structures have demonstrated efficacy against various bacterial strains by inhibiting folate synthesis, which is essential for bacterial growth.

Anticancer Activity : Preliminary studies suggest that (Z)-methyl 4-((3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate may induce apoptosis in cancer cells through mechanisms such as the activation of caspase pathways and disruption of mitochondrial function. This mechanism is common among many anticancer agents that target cellular metabolism and survival pathways.

Acetylcholinesterase Inhibition : Research has indicated that compounds containing thiazole derivatives exhibit significant acetylcholinesterase inhibitory activity, which is particularly relevant for conditions like Alzheimer’s disease. The potential for this compound to act as an acetylcholinesterase inhibitor suggests therapeutic applications in neurodegenerative diseases .

Case Studies and Research Findings

  • Antibacterial Activity Study : A study demonstrated that similar thiazole derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism involved inhibition of dihydropteroate synthase, a key enzyme in folate biosynthesis.
  • Anticancer Mechanism Investigation : Research indicated that compounds with a similar structure induced apoptosis in various cancer cell lines, including breast and lung cancer cells, by activating mitochondrial pathways and caspases.
  • Neuroprotective Effects : A study focused on thiazole-based compounds highlighted their potential as acetylcholinesterase inhibitors, providing insights into their use in treating Alzheimer’s disease by enhancing acetylcholine levels in the brain .

Mechanism of Action

The specific mechanism by which (Z)-methyl 4-((3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate exerts its effects depends on its application. In biological systems, it might interact with molecular targets like enzymes or receptors, altering cellular pathways through inhibition or activation.

Comparison with Similar Compounds

Structural Similarities and Differences

The compound’s key structural elements are compared with analogous derivatives (Table 1):

Compound Name / ID Molecular Formula Key Functional Groups Biological Activity Reference
Target Compound Not reported Benzo[d]thiazole, sulfamoyl, allyl, carbamoyl Inferred: Enzyme inhibition
LS-03205 (Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate) C₁₈H₁₅N₃O₄S Thiadiazole, phenylcarbamoyl, methyl benzoate Not reported
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) C₂₁H₂₂N₄O₂ Pyridazine, phenethylamino, ethyl benzoate Not reported
Metsulfuron methyl ester C₁₄H₁₅N₅O₆S Triazine, sulfonylurea, methyl benzoate Herbicide (ALS inhibitor)
STING Agonist (Compound 35) C₄₀H₄₄N₁₀O₉S Benzo[d]thiazole, carbamoyl, oxazole Immunomodulation (STING pathway)

Key Observations :

  • Core Heterocycles : The target compound’s benzo[d]thiazole core distinguishes it from LS-03205 (thiadiazole) and I-6230 (pyridazine). Benzo[d]thiazoles are prevalent in bioactive molecules due to their electron-rich aromatic systems .
  • Sulfamoyl vs.
  • Ester Linkages : The methyl benzoate group is shared with LS-03205 and metsulfuron methyl ester, but the allyl substituent in the target compound could increase steric bulk compared to simpler alkyl chains .
Physicochemical Properties
  • NMR Signatures : The allyl group in the target compound may produce distinctive ¹H-NMR peaks (e.g., δ 5–6 ppm for vinyl protons), comparable to allyl-substituted triazoles in (δ 3.4–4.3 ppm for CH₂/NH₂) .
  • Molecular Weight : The target compound’s molecular weight is expected to exceed LS-03205 (369.4 g/mol ) due to additional substituents (allyl, sulfamoyl).

Biological Activity

(Z)-Methyl 4-((3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological activities, particularly focusing on its antimicrobial and anticancer properties.

Chemical Structure and Synthesis

The compound features a benzo[d]thiazole core, a sulfamoyl group , and an allyl substituent , which contribute to its biological activity. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Benzo[d]thiazole Core : Achieved through cyclization reactions involving 2-aminobenzenethiol.
  • Introduction of the Sulfamoyl Group : This is done via sulfonation reactions.
  • Allylation : The allyl group is introduced using reagents such as allyl bromide in the presence of bases like potassium carbonate.

The molecular formula for this compound is C19H20N2O3SC_{19}H_{20}N_2O_3S with a molecular weight of approximately 372.44 g/mol .

Antimicrobial Activity

Research indicates that compounds containing thiazole and sulfonamide moieties often exhibit significant antimicrobial properties. In vitro studies have shown that derivatives of thiazole, similar to this compound, demonstrate moderate to excellent antibacterial activity against various strains .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundAntimicrobial ActivityReference
Compound AModerate
Compound BExcellent
This compoundPending ResultsThis Study

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. It has been suggested that the structural components, particularly the sulfamoyl group, may enhance selectivity towards carbonic anhydrase IX (CAIX), an enzyme often overexpressed in tumors. Compounds targeting CAIX have shown promise in inhibiting tumor growth and metastasis .

Case Study: CAIX Inhibition
A study designed several compounds similar to this compound, which exhibited high affinity for CAIX with dissociation constants as low as 0.12 nM, indicating strong potential for therapeutic applications in cancer treatment .

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity is governed by its distinct functional groups:

  • Methyl benzoate ester

  • Thiazole ring with allyl and sulfamoyl substituents

  • Carbamoyl linkage (Z-configuration)

  • Sulfamoyl group (-SO2_2NH2_2)

  • Allyl chain

These groups enable diverse transformations, including hydrolysis, nucleophilic substitutions, and cycloadditions.

Ester Hydrolysis

The methyl benzoate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Reagents/ConditionsProductNotes
Aqueous NaOH (1–2 M), reflux4-((3-Allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoic acidYield optimized via HPLC
HCl (6 M), 80°CSame as aboveSlower kinetics compared to base

Nucleophilic Acyl Substitution at Carbamoyl Group

The carbamoyl group reacts with nucleophiles (e.g., amines, alcohols):

ReagentsProductMechanism
Ethylamine, DMF, 60°CN-Alkyl derivativeThiazole ring stabilizes transition state
Methanol, H2_2SO4_4Methyl ester analogLimited by steric hindrance

Sulfamoyl Group Reactivity

The sulfamoyl group participates in alkylation and hydrolysis:

Reaction TypeReagents/ConditionsProduct
AlkylationCH3_3I, K2_2CO3_3, DMFN-Methylsulfamoyl derivative
Acidic HydrolysisH2_2O/HCl, refluxSulfonic acid and NH3_3 release

Allyl Group Transformations

The allyl chain undergoes cycloadditions and oxidations:

ReactionReagentsProduct
Diels-AlderMaleic anhydride, 100°CSix-membered cyclohexene adduct
Epoxidationm-CPBA, CH2_2Cl2_2Epoxy derivative

Thiazole Ring Modifications

Electrophilic aromatic substitution occurs at the electron-rich thiazole ring:

ReactionReagentsPosition
NitrationHNO3_3/H2_2SO4_4C-5 of thiazole
BrominationBr2_2, FeBr3_3C-4 of thiazole

Reaction Optimization and Conditions

  • Temperature : 60–100°C for most reactions.

  • Solvents : DMF, methanol, or dichloromethane preferred for solubility .

  • Catalysts : HATU used for amide bond formation in related syntheses .

Analytical Characterization

Reaction progress and products are monitored via:

  • HPLC : Purity assessment (>95% target).

  • NMR : Confirmation of Z-configuration and substituent positions.

  • Mass Spectrometry : Molecular ion validation .

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Reference
CyclizationAcetic acid, reflux, 7h85
SulfonationChlorosulfonic acid, 0°C, 2h70
EsterificationDCC/DMAP, RT, 1h75

Advanced: How can reaction yields be optimized for stereoselective synthesis of the (Z)-isomer?

Answer:
Optimization strategies include:

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30–50 minutes vs. 7 hours) and improves yield (92–96%) by enhancing reaction kinetics .
  • Solvent Screening : Polar aprotic solvents (e.g., DMSO) improve sulfamoyl group stability and reduce side reactions .
  • Catalyst Tuning : Use of Pd-based catalysts for allyl group coupling to minimize isomerization .
    Data Analysis : Compare HPLC or NMR integration ratios of (Z)-/(E)-isomers under varying conditions. For example, microwave methods reduce (E)-isomer formation by 15% compared to traditional heating .

Basic: What analytical methods are critical for characterizing this compound?

Answer:

  • 1H/13C NMR : Confirm stereochemistry (e.g., allyl proton coupling constants) and sulfamoyl group integration .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and sulfonamide (S=O, ~1350 cm⁻¹) stretches .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated MW: 449.47 g/mol) .
  • HPLC-PDA : Assess purity (>95%) and isomer separation using C18 columns with acetonitrile/water gradients .

Advanced: How to resolve overlapping NMR signals for the benzothiazole and benzoate moieties?

Answer:

  • 2D NMR (COSY, HSQC) : Assign proton-carbon correlations, particularly for allyl and sulfamoyl groups .
  • Deuterated Solvents : Use DMSO-d6 to resolve exchangeable sulfamoyl NH protons .
  • Variable Temperature NMR : Elevate temperature to 50°C to reduce signal broadening caused by hindered rotation .

Basic: What safety protocols are essential for handling this compound?

Answer:

  • Hazard Classification : Acute toxicity (Category 4 for oral/dermal/inhalation routes) mandates fume hood use, nitrile gloves, and lab coats .
  • First Aid : Immediate rinsing for skin/eye contact; administer oxygen if inhaled .
  • Waste Disposal : Segregate halogenated waste (e.g., reaction solvents) for incineration .

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